REACTION_CXSMILES
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[C:1]1(=[O:9])[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH2:2]1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>O>[N+:15]([C:8]1[C:3]2[CH2:2][C:1](=[O:9])[C:4]=2[CH:5]=[CH:6][CH:7]=1)([O-:17])=[O:16]
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Name
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|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
|
C1(CC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
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was added at such a rate that the solution temperature
|
Type
|
CUSTOM
|
Details
|
remained at 10° C
|
Type
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ADDITION
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Details
|
After the completion of addition of nitrating solution
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Type
|
FILTRATION
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Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the water was then evaporated under vacuum
|
Type
|
EXTRACTION
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Details
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The residue was then extracted with methylene chloride (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of methylene chloride
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(CC21)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |